N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide
Overview
Description
“N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide” is a chemical compound used in scientific research. It exhibits intriguing properties, making it suitable for various applications such as drug development, organic synthesis, and material science. The molecular formula of this compound is C17H9Cl2F3N2OS, and its molecular weight is 417.23 .
Scientific Research Applications
- N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide exhibits promising anticancer effects. Researchers have investigated its impact on tumor growth inhibition, apoptosis induction, and cell cycle arrest in various cancer cell lines. Mechanistic studies suggest interactions with key cellular pathways involved in cancer progression .
- Inflammation plays a crucial role in various diseases. Studies have explored the anti-inflammatory potential of this compound. It may modulate inflammatory mediators, such as cytokines and prostaglandins, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .
- N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide has been investigated for its neuroprotective effects. Researchers have explored its impact on oxidative stress, mitochondrial function, and neuronal survival. It holds promise as a potential therapeutic agent for neurodegenerative disorders like Parkinson’s and Alzheimer’s disease .
- The compound’s unique structure suggests potential antimicrobial activity. Studies have evaluated its efficacy against bacteria, fungi, and even drug-resistant strains. It could be valuable in developing novel antibiotics or antifungal agents .
- Researchers have examined the impact of this compound on metabolic pathways. It may influence lipid metabolism, adipogenesis, and insulin sensitivity. These findings open avenues for addressing obesity-related complications and metabolic syndrome .
- Preliminary studies indicate that N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide might have cardiovascular benefits. It could affect lipid profiles, vascular function, and blood pressure regulation. Further investigations are needed to validate its cardioprotective effects .
Anticancer Properties
Anti-inflammatory Activity
Neuroprotection and Neurodegenerative Diseases
Antimicrobial Properties
Metabolic Disorders and Obesity
Cardiovascular Health
Safety and Hazards
properties
IUPAC Name |
2,6-dichloro-N-[4-phenyl-5-(trifluoromethyl)thiophen-3-yl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N2OS/c18-12-6-10(7-13(19)24-12)16(25)23-11-8-26-15(17(20,21)22)14(11)9-4-2-1-3-5-9/h1-8H,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUYLJQJRJGEQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2NC(=O)C3=CC(=NC(=C3)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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